
3,6-Di(1H-imidazol-1-yl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Di(1H-imidazol-1-yl)-9H-carbazole is a heterocyclic compound that features both imidazole and carbazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole typically involves the reaction of carbazole with imidazole derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where carbazole is reacted with imidazole in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
3,6-Di(1H-imidazol-1-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole rings can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
科学的研究の応用
3,6-Di(1H-imidazol-1-yl)-9H-carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of 3,6-Di(1H-imidazol-1-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to the modulation of various biochemical processes. The imidazole rings can coordinate with metal ions, influencing the activity of metalloenzymes and other metal-dependent proteins .
類似化合物との比較
Similar Compounds
- 3,6-Di(1H-imidazol-1-yl)pyridazine
- 3,6-Di(1H-imidazol-1-yl)phenanthridine
Uniqueness
3,6-Di(1H-imidazol-1-yl)-9H-carbazole is unique due to its combination of imidazole and carbazole moieties, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and bioactive compounds .
特性
分子式 |
C18H13N5 |
|---|---|
分子量 |
299.3 g/mol |
IUPAC名 |
3,6-di(imidazol-1-yl)-9H-carbazole |
InChI |
InChI=1S/C18H13N5/c1-3-17-15(9-13(1)22-7-5-19-11-22)16-10-14(2-4-18(16)21-17)23-8-6-20-12-23/h1-12,21H |
InChIキー |
RSGGTJJUKSZJMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N3C=CN=C3)C4=C(N2)C=CC(=C4)N5C=CN=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



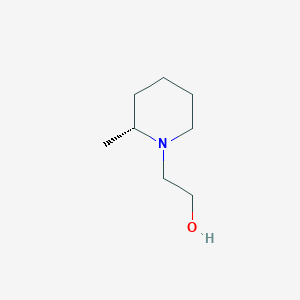

![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-methylfuran-2-yl)methanone](/img/structure/B11763383.png)
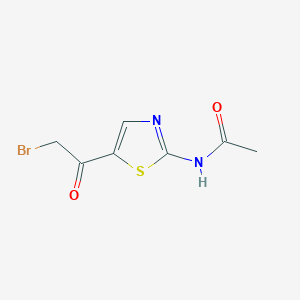
![7-Chloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11763402.png)
![[6-(Dihydroxyboranyl)naphthalen-2-yl]phosphonic acid](/img/structure/B11763406.png)
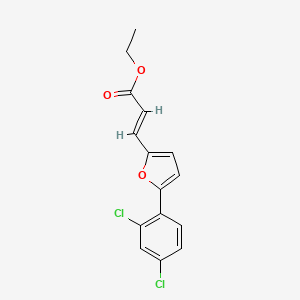
![4-[4-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763412.png)
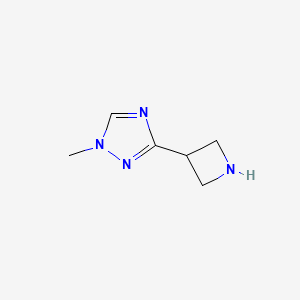
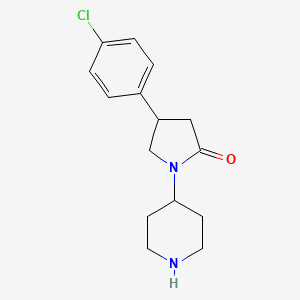
![5-Tert-butyl-4'-ethenyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11763436.png)
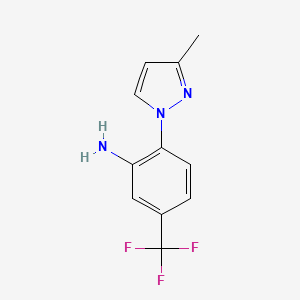
![5-tert-Butyl 1-ethyl 5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B11763459.png)
